

Efinaconazole: A Comprehensive Technical Guide to its Synthesis and Molecular Structure

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole, marketed under the trade name Jublia®, is a potent triazole antifungal agent approved for the topical treatment of onychomycosis. Its efficacy is rooted in its specific molecular structure and its targeted mechanism of action against fungal pathogens. This indepth technical guide provides a detailed overview of the synthesis of **efinaconazole**, including experimental protocols for key steps, and a thorough examination of its molecular architecture. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure of Efinaconazole

Efinaconazole is a chiral molecule with a specific stereochemistry that is crucial for its antifungal activity.

- IUPAC Name: (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[1][2][3][4][5][6]
- Chemical Formula: C₁₈H₂₂F₂N₄O[1][3][5][7]
- Molecular Weight: 348.39 g/mol [3][5][7]







Stereochemistry: The molecule possesses two chiral centers at the C2 and C3 positions of
the butanol backbone, with the active stereoisomer being the (2R,3R) configuration.[1][2]
This specific spatial arrangement of the substituents is essential for its high affinity and
inhibitory activity against the target enzyme.

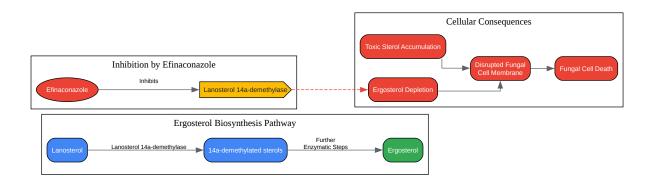
The structure of **efinaconazole** features a central butanol scaffold substituted with a 2,4-difluorophenyl group, a 4-methylenepiperidin-1-yl moiety, and a 1,2,4-triazol-1-yl methyl group. The two fluorine atoms on the phenyl ring enhance the molecule's metabolic stability and binding affinity. The triazole ring is a hallmark of azole antifungals and is directly involved in the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase.[8][9][10][11]

Mechanism of Action

Efinaconazole exerts its antifungal effect by inhibiting lanosterol 14α -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[7][8][9][10][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane integrity, fluidity, and function.

The nitrogen atom (N4) of the triazole ring in **efinaconazole** binds to the heme iron atom in the active site of lanosterol 14α -demethylase, preventing the demethylation of lanosterol. This blockage leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. The resulting disruption of the cell membrane's structure and function leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[8][9]





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Caption: Mechanism of action of efinaconazole.

Synthesis of Efinaconazole

The synthesis of **efinaconazole** is a multi-step process that requires careful control of stereochemistry to obtain the desired (2R,3R) isomer. A common synthetic route involves the preparation of a key epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, followed by a nucleophilic ring-opening reaction with 4-methylenepiperidine.



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Caption: Overview of **Efinaconazole** Synthesis.

Synthesis of the Key Epoxide Intermediate



A crucial step in the synthesis is the stereoselective formation of the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole. One reported method for this transformation is the Corey-Chaykovsky reaction.

Experimental Protocol: Synthesis of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole

- Preparation of the Sulfur Ylide: To a suspension of trimethylsulfoxonium iodide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, sodium hydride (60% dispersion in mineral oil) is added portionwise. The mixture is then warmed to room temperature and stirred for 1-2 hours until the evolution of hydrogen gas ceases, resulting in a solution of dimethylsulfoxonium methylide.
- Epoxidation: The solution of the starting ketone, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, dissolved in anhydrous THF is added dropwise to the prepared sulfur ylide solution at 0 °C.
- Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature and
 monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon
 completion, the reaction is quenched by the slow addition of a saturated aqueous solution of
 ammonium chloride.
- Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined
 organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and
 concentrated under reduced pressure. The crude product is then purified by column
 chromatography on silica gel to afford the desired epoxide intermediate.

Final Ring-Opening Reaction to Yield Efinaconazole

The final step in the synthesis involves the nucleophilic attack of 4-methylenepiperidine on the epoxide intermediate.

Experimental Protocol: Synthesis of Efinaconazole

• Reaction Setup: In a reaction vessel, the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole, is dissolved in a suitable solvent such as acetonitrile or ethanol.



- Addition of Reagents: 4-Methylenepiperidine (or its hydrochloride salt with a base such as lithium hydroxide or N,N-diisopropylethylamine) is added to the solution.
- Reaction Conditions: The reaction mixture is heated to reflux or subjected to microwave irradiation at 120 °C for several hours. The progress of the reaction is monitored by TLC or HPLC.
- Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature.
 If an organic solvent is used, it is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and
 concentrated. The crude efinaconazole can be purified by crystallization from a solvent
 system such as ethanol/water or by forming a p-toluenesulfonate salt followed by
 neutralization to yield the pure product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a representative synthesis of **efinaconazole**.



Step	Starting Material	Reagents	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
1	1-(2,4- Difluorophe nyl)-2-(1H- 1,2,4- triazol-1- yl)ethanon e	Trimethyls ulfoxonium iodide, Sodium hydride	THF	0 to RT	2-4	~70-80
2	1- [[(2R,3S)-2 -(2,4- difluorophe nyl)-3- methyloxira nyl]methyl]- 1H-1,2,4- triazole	4- Methylene piperidine, Lithium hydroxide	Acetonitrile	Reflux (82)	16	81
2a	1- [[(2R,3S)-2 -(2,4- difluorophe nyl)-3- methyloxira nyl]methyl]- 1H-1,2,4- triazole	4- Methylene piperidine	Ethanol	120 (Microwave)	6	90[8]
Purification	Crude Efinaconaz ole	p- Toluenesulf onic acid, Sodium hydroxide	Ethanol, Water	50 then 0-5	-	~80-98

Note: Yields are approximate and can vary based on reaction scale and specific conditions.



Conclusion

This technical guide has provided a detailed overview of the synthesis and molecular structure of **efinaconazole**. The stereospecific synthesis, culminating in the (2R,3R) isomer, is critical for its potent antifungal activity. Understanding the synthetic pathways and the structure-activity relationships of **efinaconazole** is paramount for the development of new and improved antifungal agents. The experimental protocols and quantitative data presented serve as a valuable resource for chemists and pharmaceutical scientists working in the field of antifungal drug discovery and development.

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